

# biological function of the CDK12/Cyclin K complex

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HQ461

Cat. No.: B2393585

[Get Quote](#)

An In-depth Technical Guide on the Biological Function of the CDK12/Cyclin K Complex

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, is a crucial regulator of gene transcription and plays a vital role in maintaining genomic stability.<sup>[1]</sup> This complex is a member of the transcriptional CDK family, which also includes CDK7, CDK8, CDK9, and CDK13.<sup>[1]</sup> The CDK12/Cyclin K complex's primary function involves the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the transition from transcription initiation to productive elongation.<sup>[1][3]</sup> Due to its critical role in regulating the expression of genes involved in the DNA damage response (DDR), CDK12 has emerged as a significant target in cancer therapy, particularly in ovarian, prostate, and breast cancers.<sup>[3][4]</sup> This guide provides a comprehensive overview of the core biological functions of the CDK12/Cyclin K complex, its role in disease, and key experimental methodologies used in its study.

## Core Biological Functions

The CDK12/Cyclin K complex is a multifaceted regulator involved in several fundamental cellular processes. Its kinase activity is essential for the coordinated expression of a specific subset of genes, particularly those that are long and contain a high number of exons.<sup>[5][6]</sup>

## Regulation of Transcription Elongation

The most well-characterized function of the CDK12/Cyclin K complex is the phosphorylation of the carboxy-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).<sup>[1][7]</sup> The CTD consists of multiple repeats of the heptapeptide sequence Y<sup>1</sup>S<sup>2</sup>P<sup>3</sup>T<sup>4</sup>S<sup>5</sup>P<sup>6</sup>S<sup>7</sup>.<sup>[8]</sup> CDK12, in concert with Cyclin K, predominantly phosphorylates the serine 2 (Ser2) residue within this repeat, a mark strongly associated with active transcription elongation.<sup>[1][3][5]</sup> This phosphorylation event is crucial for releasing paused RNAPII from the promoter region and promoting productive elongation.<sup>[9]</sup> While other kinases like CDK9 also phosphorylate Ser2, CDK12 appears to be uniquely required for the transcription of a specific set of long genes, including many involved in the DNA damage response.<sup>[5][6][8]</sup>

[Click to download full resolution via product page](#)

## Maintenance of Genomic Stability via the DNA Damage Response (DDR)

A critical function of CDK12 is the transcriptional regulation of key genes involved in the DNA Damage Response (DDR), particularly those in the homologous recombination (HR) pathway.<sup>[1][10]</sup> These genes include BRCA1, ATR, FANCI, and FANCD2.<sup>[1][5][6]</sup> By ensuring the proper expression of these DDR components, the CDK12/Cyclin K complex protects cells from genomic instability.<sup>[5][6]</sup>

Loss-of-function mutations or inhibition of CDK12 leads to reduced expression of these genes, resulting in a phenotype known as "BRCA-ness" or HR deficiency.<sup>[11]</sup> This renders cancer cells highly sensitive to DNA-damaging agents and inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in alternative DNA repair pathways.<sup>[11][12]</sup> This synthetic lethality provides a strong rationale for targeting CDK12 in oncology.

[Click to download full resolution via product page](#)

## Regulation of mRNA Processing

Beyond transcription elongation, CDK12 is involved in co-transcriptional mRNA processing, including splicing and the suppression of premature cleavage and polyadenylation (PCPA).[\[10\]](#) [\[13\]](#) Inhibition of CDK12 can lead to defects in these processes, particularly for long genes that have a higher number of intronic polyadenylation sites.[\[10\]](#) This results in the production of truncated, non-functional transcripts, which contributes to the downregulation of DDR genes.[\[10\]](#)

## Control of Cell Cycle and Proliferation

The CDK12/Cyclin K complex also plays a role in cell cycle progression. It has been shown to control the G1/S transition by regulating the expression of core DNA replication genes.[\[8\]](#)[\[14\]](#) Furthermore, the complex can phosphorylate Cyclin E1, which restricts the assembly of the pre-replicative complex to the early G1 phase.[\[3\]](#) CDK12 deficiency can lead to significant mitotic defects and induce apoptosis through mitotic catastrophe.[\[1\]](#)

## Regulation of Other Signaling Pathways

CDK12/Cyclin K activity influences several oncogenic signaling pathways. It can activate the MAPK signaling pathway by phosphorylating p21-activated kinase 2 (PAK2).[\[8\]](#)[\[12\]](#) The complex also promotes the WNT/β-catenin and ErbB-PI3K-AKT signaling pathways and is involved in the activation of the noncanonical NF-κB pathway.[\[8\]](#)[\[12\]](#)

## Role in Cancer and as a Therapeutic Target

CDK12 is frequently altered in various cancers, including ovarian, prostate, breast, and gastric cancers, through mutations, amplifications, or deletions.[\[3\]](#)[\[15\]](#)

- **Tumor Suppressor Role:** In many contexts, particularly high-grade serous ovarian cancer, loss-of-function mutations in CDK12 act as a key driver of tumorigenesis.[\[4\]](#) These mutations impair the kinase's ability to regulate DDR gene expression, leading to genomic instability.[\[4\]](#) [\[16\]](#) This creates a vulnerability that can be exploited therapeutically with PARP inhibitors and potentially immunotherapy, as CDK12 inactivation has been linked to increased T-cell infiltration in tumors.[\[12\]](#)[\[17\]](#)
- **Oncogenic Role:** Conversely, overexpression or amplification of CDK12 is observed in other cancers, such as HER2-positive breast cancer, where it can drive proliferation and contribute

to aggressive disease.[18][19] In these cases, inhibiting CDK12's kinase activity is a promising therapeutic strategy.[18]

The dual role of CDK12 as both a tumor suppressor and a potential oncogene highlights the context-dependent nature of its function in cancer.

## Quantitative Data

**Table 1: In Vitro Kinase Activity of CDK12/Cyclin K**

| Parameter                | Full-Length Complex | Core Domain Complex | Source |
|--------------------------|---------------------|---------------------|--------|
| K <sub>m</sub> (ATP)     | 2 μM                | 25 μM               | [20]   |
| K <sub>m</sub> (GST-CTD) | 0.3 μM              | 2 μM                | [20]   |
| Specific Activity        | 5.1 nmol/min/mg     | Not Reported        | [21]   |

**Table 2: IC<sub>50</sub> Values of Selected CDK12 Inhibitors**

| Inhibitor  | Target(s)         | IC50 (CDK12)            | Notes                                                         | Source               |
|------------|-------------------|-------------------------|---------------------------------------------------------------|----------------------|
| THZ531     | CDK12/CDK13       | $4.27 \times 10^{-7}$ M | Covalent inhibitor; frequently used as a research tool.       | <a href="#">[22]</a> |
| Dinaciclib | CDK1, 2, 5, 9, 12 | Potent activity         | Nonspecific; can reverse PARP inhibitor resistance.           | <a href="#">[12]</a> |
| SR-4835    | CDK12             | Not specified           | Molecular glue; promotes proteasomal degradation of Cyclin K. | <a href="#">[23]</a> |
| PXG-10880  | CDK12/Cyclin K    | Not specified           | Molecular glue degrader of Cyclin K with high selectivity.    | <a href="#">[19]</a> |

## Experimental Protocols

### In Vitro Kinase Assay (Radiolabel-Based)

This protocol is adapted from methodologies used to measure the phosphorylation of a substrate like GST-CTD by the CDK12/Cyclin K complex.[\[16\]](#)[\[20\]](#)

#### Materials:

- Purified active CDK12/Cyclin K complex (e.g., 13 nM final concentration).[\[20\]](#)
- Substrate: GST-fused CTD of human RNAPII.[\[20\]](#)
- Kinase Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.1% NP-40.[\[20\]](#)

- ATP Mix: Cold ATP and [ $\gamma$ -<sup>32</sup>P]ATP.
- 6x SDS-PAGE loading dye.
- Protein A/G magnetic beads (for immunoprecipitation-based assays).

#### Procedure:

- Prepare the kinase reaction mix in the assay buffer containing the purified CDK12/Cyclin K complex and the GST-CTD substrate.
- Initiate the reaction by adding the ATP mix (containing [ $\gamma$ -<sup>32</sup>P]ATP) to a final concentration appropriate for the assay (e.g., Km of 2  $\mu$ M for the full-length complex).[20]
- Incubate the reaction at 30°C for a set time, such as 15-60 minutes.[20]
- Stop the reaction by adding 6x SDS-PAGE loading dye.[20]
- Heat the samples at 85-95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Detect the phosphorylated substrate (<sup>32</sup>P-labeled GST-CTD) by autoradiography.[16]
- (Optional) Perform immunoblotting on the same membrane to detect the total amount of CDK12 or substrate as a loading control.[16]

[Click to download full resolution via product page](#)

## Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to map the genomic locations of CDK12 or RNAPII phosphorylation marks. It is based on standard, published methodologies. [24]

**Materials:**

- Cells (e.g.,  $1 \times 10^7$  to  $1 \times 10^8$  cells per IP).[24]
- Formaldehyde (for cross-linking).
- Hypotonic and Lysis Buffers.
- Sonicator.
- ChIP-grade antibody (e.g., anti-CDK12, anti-pSer2 RNAPII).
- Protein A/G magnetic beads.
- Wash Buffers (e.g., RIPA buffer).[24]
- Elution Buffer.
- RNase A and Proteinase K.
- DNA purification kit (e.g., Qiagen PCR purification).[24]

**Procedure:**

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis/sonication buffer. Shear the chromatin to fragments of 200-500 bp using a sonicator.[24]
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
  - Incubate the cleared lysate with the specific ChIP-grade antibody overnight at 4°C with rotation.
  - Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

- Washes: Wash the beads sequentially with a series of buffers (e.g., low salt, high salt, LiCl, and TE buffers) to remove non-specifically bound proteins and DNA.[24]
- Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.
- DNA Purification: Treat the sample with RNase A to remove RNA, followed by Proteinase K to digest proteins.[24] Purify the DNA using a column-based kit or phenol-chloroform extraction.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Sequence using a high-throughput sequencing platform.
- Data Analysis: Align reads to a reference genome and perform peak calling to identify regions of enrichment. Analyze the distribution of these peaks relative to genomic features (promoters, gene bodies, enhancers).[25][26]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin K goes with Cdk12 and Cdk13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. geneonline.com [geneonline.com]
- 5. researchgate.net [researchgate.net]
- 6. research.itg.be [research.itg.be]
- 7. researchgate.net [researchgate.net]
- 8. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]

- 10. discovery.csiro.au [discovery.csiro.au]
- 11. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Scholars@Duke publication: CDK12 regulates co-transcriptional splicing and RNA turnover in human cells [scholars.duke.edu]
- 14. Characterization of cyclin-dependent kinase 12 (CDK12) substrates and their roles in regulation of transcription and tumorigenesis | CEITEC - výzkumné centrum [ceitec.eu]
- 15. Current progress and novel strategies that target CDK12 for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Research progress of anticancer drugs targeting CDK12 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. New modalities redefining druggability in genetically unstable cancers | BioWorld [bioworld.com]
- 20. thesgc.org [thesgc.org]
- 21. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. encodeproject.org [encodeproject.org]
- 25. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological function of the CDK12/Cyclin K complex]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2393585#biological-function-of-the-cdk12-cyclin-k-complex\]](https://www.benchchem.com/product/b2393585#biological-function-of-the-cdk12-cyclin-k-complex)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)